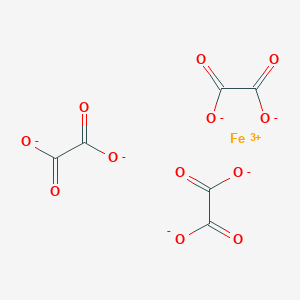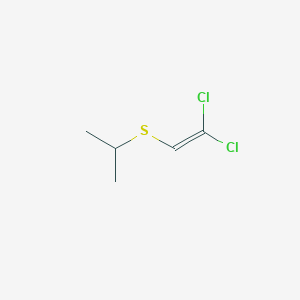
Propane, 2-(2,2-dichloroethenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2-(2,2-dichloroethenyl)thio)-, commonly known as DDT, is an organochlorine insecticide that has been extensively used in the past for agricultural and public health purposes. However, due to its harmful effects on the environment and human health, its use has been banned in many countries since the 1970s.
Mécanisme D'action
DDT acts by binding to the sodium channels in the nerve cells of insects, causing them to become paralyzed and die. It also disrupts the hormonal balance of insects, leading to reproductive failure.
Effets Biochimiques Et Physiologiques
DDT has been shown to have harmful effects on the environment and human health. It is known to persist in the environment for a long time, leading to its accumulation in the food chain. It has been linked to various health problems, including cancer, reproductive disorders, and developmental delays.
Avantages Et Limitations Des Expériences En Laboratoire
DDT has been used as a model compound in many laboratory experiments to study the effects of pesticides on various organisms. Its advantages include its well-known mechanism of action and its ability to persist in the environment, which allows for long-term studies. However, its use is limited due to its harmful effects on the environment and human health, and its ban in many countries.
Orientations Futures
There is a need for further research on the effects of pesticides on the environment and human health. Future research should focus on the development of safer and more effective alternatives to DDT. There is also a need for better regulation of the use of pesticides to minimize their harmful effects on the environment and human health.
In conclusion, DDT is a highly toxic organochlorine insecticide that has been extensively used in the past for agricultural and public health purposes. However, due to its harmful effects on the environment and human health, its use has been banned in many countries. Despite its ban, DDT continues to be a model compound in scientific research to study the effects of pesticides on the environment and human health. Future research should focus on the development of safer and more effective alternatives to DDT and better regulation of the use of pesticides.
Méthodes De Synthèse
DDT is synthesized by the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to obtain DDT. The synthesis of DDT is a complex process that requires careful handling and disposal of the byproducts.
Applications De Recherche Scientifique
DDT has been extensively used in scientific research to study the effects of pesticides on the environment and human health. It has been used to study the toxicity of pesticides on various organisms, including insects, fish, and birds. DDT has also been used to study the effects of pesticides on human health, including its carcinogenic and endocrine-disrupting properties.
Propriétés
Numéro CAS |
19284-67-4 |
|---|---|
Nom du produit |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Formule moléculaire |
C5H8Cl2S |
Poids moléculaire |
171.09 g/mol |
Nom IUPAC |
2-(2,2-dichloroethenylsulfanyl)propane |
InChI |
InChI=1S/C5H8Cl2S/c1-4(2)8-3-5(6)7/h3-4H,1-2H3 |
Clé InChI |
QVTHANMSUIAFKP-UHFFFAOYSA-N |
SMILES |
CC(C)SC=C(Cl)Cl |
SMILES canonique |
CC(C)SC=C(Cl)Cl |
Autres numéros CAS |
19284-67-4 |
Synonymes |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
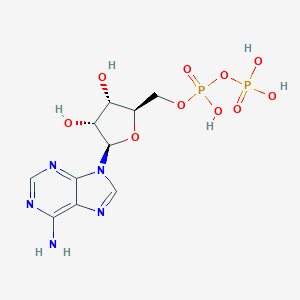
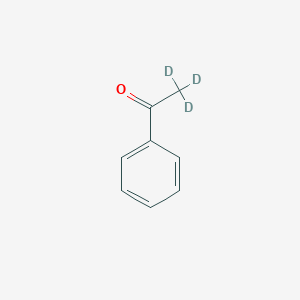
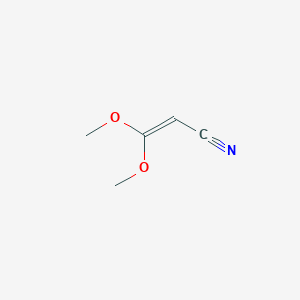
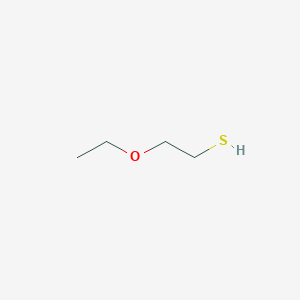
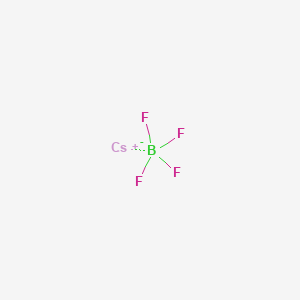
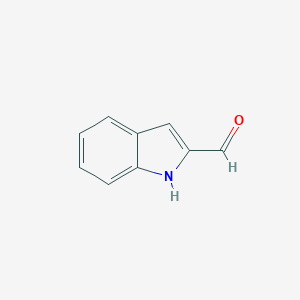
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
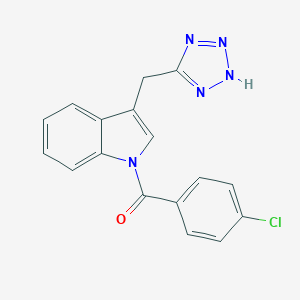
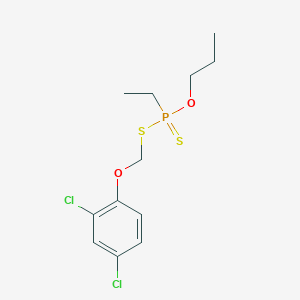
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
